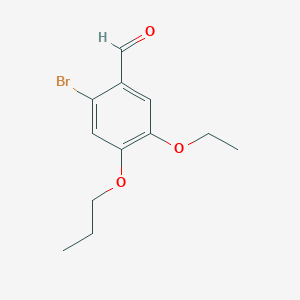

2-Bromo-5-ethoxy-4-propoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a substituted benzaldehyde derivative, which is a compound of interest in various chemical syntheses and studies. The compound is characterized by the presence of bromine, ethoxy, and propoxy substituents on the benzene ring, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes, with O-Methyloxime serving as a directing group, followed by rapid deprotection to afford the desired brominated aldehydes with good overall yields . Another relevant synthesis approach for substituted benzaldehydes involves a two-step reaction starting from o-hydroxybenzaldehyde, primary amine, and bromoethane, yielding o-ethoxybenzaldehyde with a high yield of up to 83% .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be influenced by the presence of substituents. For instance, in a related compound, 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2—Caryl bond . Such deviations and twists can affect the overall molecular geometry and reactivity of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including condensation reactions with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . They can also react with substituted acetophenones and urea to yield substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the substituents and solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be studied using various spectroscopic techniques. For example, the spectral properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing four conformers with the most stable being the C1 form. The study also included analyses of HOMO and LUMO energies, NMR chemical shifts, and thermodynamic functions, providing insights into the stability and reactivity of the compound . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has been discussed, indicating that bromine substitution can decrease certain intermolecular contacts while increasing others, affecting the compound's crystalline arrangements and optical properties .

科学的研究の応用

Bromination and Modification of Benzaldehydes

Research shows that various benzaldehydes, including those similar to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, undergo bromination and further chemical modifications. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield different brominated products, highlighting the diverse potential of brominated benzaldehydes in chemical synthesis (Otterlo et al., 2004).

Polymorph Formation in Brominated Benzaldehydes

Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, a compound structurally similar to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This indicates that brominated benzaldehydes can exist in different structural forms, which might have implications in their reactivity and application in material science (Silva et al., 2004).

Application in Trace Element Extraction

In environmental and analytical chemistry, brominated benzaldehydes have been used in the extraction of trace elements. Fathi and Yaftian (2009) utilized a derivative of 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper ions in water samples, demonstrating the potential application of similar compounds in trace metal analysis (Fathi & Yaftian, 2009).

Advances in Cross-Coupling Reactions

Ghosh and Ray (2017) highlighted the use of 2-bromobenzaldehydes in palladium-catalyzed cross-coupling reactions. Such reactions are crucial in the synthesis of biologically and medicinally significant compounds, suggesting that 2-Bromo-5-ethoxy-4-propoxybenzaldehyde could have similar applications (Ghosh & Ray, 2017).

Synthesis of Novel Compounds

Brominated benzaldehydes serve as intermediates in the synthesis of novel compounds. For example, Bi (2015) synthesized a non-peptide CCR5 antagonist from a derivative of 5-bromo-2-hydroxybenzaldehyde, indicating the potential of brominated benzaldehydes in drug discovery (Bi, 2015).

Nonlinear Optical Properties

Aguiar et al. (2022) explored the nonlinear optical properties of brominated benzaldehydes, indicating their potential in developing materials for optical applications (Aguiar et al., 2022).

Safety and Hazards

特性

IUPAC Name |

2-bromo-5-ethoxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOOKBARWRDKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-ethoxy-4-propoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)